molecular formula C13H8ClFN2O3 B11694450 2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide

Cat. No.: B11694450
M. Wt: 294.66 g/mol
InChI Key: ZMNABCUFGXASJV-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide typically involves the reaction of 4-fluoroaniline with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . The reaction can be represented as follows:

4-fluoroaniline+2-chloro-5-nitrobenzoyl chlorideThis compound\text{4-fluoroaniline} + \text{2-chloro-5-nitrobenzoyl chloride} \rightarrow \text{this compound} 4-fluoroaniline+2-chloro-5-nitrobenzoyl chloride→this compound

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-chloro-N-(4-fluorophenyl)-5-aminobenzamide.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which confer specific chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H8ClFN2O3

Molecular Weight

294.66 g/mol

IUPAC Name

2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide

InChI

InChI=1S/C13H8ClFN2O3/c14-12-6-5-10(17(19)20)7-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18)

InChI Key

ZMNABCUFGXASJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F

Origin of Product

United States

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